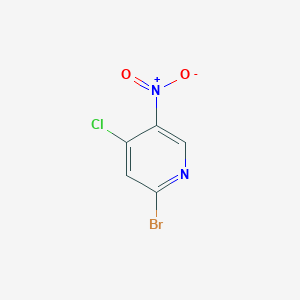

2-Bromo-4-chloro-5-nitropyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWNYVVSEUNNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732498 | |

| Record name | 2-Bromo-4-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137475-57-0 | |

| Record name | 2-Bromo-4-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Polysubstituted Pyridines

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-nitropyridine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the synthetic methodologies for producing this compound. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic guide grounded in chemical principles and practical insights.

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The specific substitution pattern of this compound makes it a highly valuable, albeit challenging, synthetic target. The orthogonal reactivity of the bromo, chloro, and nitro groups offers multiple avenues for subsequent functionalization, making it an attractive building block for creating diverse chemical libraries in the pursuit of novel therapeutic agents. The electron-deficient nature of the ring, enhanced by the three withdrawing groups, also makes it a key intermediate for complex nucleophilic substitution reactions.

While a direct, one-pot synthesis for this compound is not prominently documented in publicly available literature, a logical and robust synthetic strategy can be devised. This guide will focus on a two-step approach, beginning with the synthesis of the key intermediate, 2-bromo-4-chloropyridine, followed by a regioselective nitration.

Proposed Synthetic Pathway: A Two-Step Approach

The most viable route to this compound involves:

-

Synthesis of 2-Bromo-4-chloropyridine: This precursor is accessible from commercially available 2-amino-4-chloropyridine via a Sandmeyer-type reaction.

-

Nitration of 2-Bromo-4-chloropyridine: A subsequent electrophilic aromatic substitution to introduce the nitro group at the C5 position.

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chloro-5-nitropyridine

Introduction: The Significance of Halogenated Nitropyridines in Drug Discovery

Halogenated nitropyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in many biologically active molecules. The introduction of a nitro group, a potent electron-withdrawing group, and halogen atoms (bromine and chlorine) at specific positions on the pyridine ring, dramatically influences the molecule's electronic properties and reactivity. This makes compounds like 2-Bromo-4-chloro-5-nitropyridine valuable intermediates in the synthesis of complex molecular architectures for drug discovery and the development of novel therapeutic agents.[1][2][3] The strategic placement of these functional groups provides multiple reactive sites, allowing for a diverse range of chemical transformations.[4]

Molecular Structure and Core Chemical Identity

The foundational step in understanding the physicochemical properties of any compound is to analyze its structure. This compound features a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position.

References

solubility of 2-Bromo-4-chloro-5-nitropyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-5-nitropyridine in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing that publicly available, quantitative solubility data for this compound is scarce, this document focuses on empowering researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to perform this critical characterization in-house.

Introduction: The Strategic Importance of Solubility Data

This compound is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility in constructing complex molecular architectures makes understanding its fundamental physicochemical properties, particularly solubility, a cornerstone of efficient process development and formulation.

Accurate solubility data is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solvent.

-

Purification Strategies: The choice of solvent systems for crystallization and chromatography is directly governed by solubility profiles.

-

Process Scalability: Predicting how a process will behave on a larger scale requires a firm grasp of the solubility limits of all components.

This guide will therefore equip the reader with the foundational principles of solubility, a robust experimental protocol for its determination, and the tools for logical solvent selection.

Physicochemical Profile and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.

-

Molecular Structure:

-

Formula: C₅H₂BrClN₂O₂

-

Molecular Weight: 236.44 g/mol

-

Appearance: Typically a solid at room temperature.

-

-

Safety & Handling: this compound is a chemical intermediate for which comprehensive toxicological data may not be fully available. Standard laboratory precautions are mandatory. According to available safety data sheets, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use a certified fume hood, chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

-

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a qualitative starting point for solvent selection. The structure of this compound—a pyridine ring with electron-withdrawing nitro, chloro, and bromo groups—results in a molecule with significant polarity.

We can predict its solubility behavior by considering the following solvent classes:

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)). These solvents possess large dipole moments and can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-NO₂ bonds of the solute. The pyridine nitrogen can also act as a hydrogen bond acceptor. Therefore, good solubility is anticipated in this class.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water). These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen and nitro group oxygens can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute molecule may limit solubility compared to highly polar aprotic solvents. Solubility in water is expected to be low due to the overall organic character and lack of ionizable groups.

-

Nonpolar Solvents: (e.g., Hexanes, Toluene, Dichloromethane). These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. Due to the highly polar nature of this compound, very poor solubility is expected in nonpolar solvents like hexanes. Solvents with some polarizability, like dichloromethane and toluene, may show limited solubility.

The following diagram outlines a logical workflow for selecting an appropriate solvent for solubility testing based on these theoretical principles.

Caption: Logical workflow for selecting test solvents based on solute polarity.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that ensures the solution has reached a true equilibrium state.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Procedure

The following diagram provides a high-level overview of the experimental workflow.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Protocol:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards. c. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration to generate a calibration curve. Ensure the curve has a correlation coefficient (R²) > 0.995.

-

Sample Preparation: a. To a series of glass vials, add an excess amount of solid this compound. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~50 mg of solid to 2 mL of the test solvent. b. Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). b. Allow the samples to equilibrate for a sufficient time to reach saturation. A period of 24 to 48 hours is typical. To validate the equilibrium time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure the measured concentration is no longer increasing.

-

Sampling and Filtration: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove all microscopic undissolved particles.

-

Analysis: a. Accurately perform a gravimetric or volumetric dilution of the filtered, saturated solution into the linear range of the calibration curve. b. Analyze the diluted sample using the pre-established analytical method (HPLC is preferred for its specificity). c. Determine the concentration of the diluted sample by using the calibration curve equation.

-

Calculation: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. The final solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison between different solvent systems.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |

| Polar Aprotic | Acetonitrile | 25 | Experimental Value | Calculated Value |

| Polar Aprotic | Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |

| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |

| Polar Protic | Ethanol | 25 | Experimental Value | Calculated Value |

| Nonpolar | Dichloromethane | 25 | Experimental Value | Calculated Value |

| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value |

Conclusion

While direct solubility data for this compound is not readily found in the literature, a systematic approach combining theoretical prediction with robust experimental methodology can reliably fill this knowledge gap. By applying the principles of solvent polarity and executing the detailed isothermal shake-flask protocol, researchers can generate the high-quality, reliable solubility data essential for advancing process chemistry and drug development projects. This guide serves as a self-validating framework for achieving that goal with scientific rigor and safety.

A Senior Application Scientist's Guide to 2-Bromo-4-chloro-5-nitropyridine: Sourcing, Quality Control, and Synthetic Utility

Introduction: The Strategic Value of Halogenated Nitropyridines in Synthesis

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have cemented its status as a "privileged" structure. Within this class, multi-functionalized pyridines serve as powerful platforms for constructing complex molecular architectures. 2-Bromo-4-chloro-5-nitropyridine and its isomers are exemplary of such high-value intermediates. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group creates a molecule ripe for selective, sequential chemical transformations.

The bromine atom, due to the weaker C-Br bond, is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The chlorine atom offers a secondary site for nucleophilic aromatic substitution or another coupling reaction under more forcing conditions. Finally, the nitro group can be readily reduced to an amine, providing a key handle for amide bond formation, sulfonylation, or further heterocycle construction. This inherent, tiered reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its commercial availability, essential quality control protocols, and strategic application in synthesis.

Physicochemical Properties and Isomer Identification

A critical first step in sourcing is the precise identification of the desired regioisomer. The substitution pattern on the pyridine ring dramatically influences reactivity and the ultimate trajectory of a synthetic route. The target compound and its closely related, commercially available isomers are detailed below.

| Property | This compound | 2-Bromo-5-chloro-4-nitropyridine | 3-Bromo-2-chloro-5-nitropyridine |

| CAS Number | 1137475-57-0[1] | 1805185-41-4[2] | 75806-86-9[3] |

| Molecular Formula | C₅H₂BrClN₂O₂[1] | C₅H₂BrClN₂O₂[2] | C₅H₂BrClN₂O₂[3] |

| Molecular Weight | 237.44 g/mol [1] | 237.44 g/mol [2] | 237.45 g/mol [3] |

| Typical Appearance | Not specified; likely yellow/brown solid | Not specified; likely yellow/brown solid | Not specified; likely yellow/brown solid |

| MDL Number | MFCD17014975[1] | MFCD28734420[2] | MFCD07368982[3] |

Commercial Suppliers and Sourcing Considerations

The procurement of high-purity starting materials is a non-negotiable prerequisite for reproducible and scalable synthesis. The following table provides a comparative overview of several commercial suppliers for 2-bromo-4/5-chloro-5/4-nitropyridine isomers. When selecting a supplier, researchers should consider not only the listed purity but also the availability of Certificates of Analysis (CoA), the analytical techniques used for quality control, and the supplier's capacity for bulk and custom synthesis.

| Supplier | Compound Offered | CAS Number | Stated Purity | Catalog Number | Notes |

| AiFChem | This compound | 1137475-57-0 | 95% | ACONYM075 | Provides basic safety and structural information.[1] |

| AChemBlock | 2-Bromo-5-chloro-4-nitropyridine | 1805185-41-4 | 95% | U130203 | Offers a range of building blocks and custom synthesis services.[2] |

| ChemScene | 2-Bromo-5-chloro-4-nitropyridine | 1805185-41-4 | Not specified | 1805185-41-4 | Also offers custom synthesis and process optimization services.[4] |

| AK Scientific | 2-Bromo-5-chloro-4-nitropyridine | 1805185-41-4 | 95% | 8971EF | Provides availability and pricing for research quantities.[5] |

| Oakwood Chemical | 2-Bromo-5-chloro-3-nitropyridine | 75806-86-9 | Not specified | 024451 | Lists key identifiers like CAS and MDL numbers.[3] |

Synthesis and Chemical Reactivity

Understanding the synthetic origin of this compound provides insight into potential process-related impurities. While the exact commercial synthesis is proprietary, a plausible route can be inferred from established pyridine chemistry. A common approach involves the multi-step functionalization of a simpler pyridine precursor. For instance, a synthesis could begin with a substituted aminopyridine, which undergoes nitration, followed by a Sandmeyer-type reaction to install the halogen atoms.

The reactivity of this intermediate is governed by the electronic nature of the pyridine ring, which is rendered highly electron-deficient by the nitro group. This activation facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The bromine at position 2 is the most likely site for initial functionalization via cross-coupling chemistry.

References

Introduction: Navigating the Reactive Landscape of a Key Synthetic Building Block

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-5-nitropyridine

This compound is a halogenated nitroaromatic pyridine derivative. Its structural features—a pyridine ring substituted with two different halogens (bromine and chlorine) and a potent electron-withdrawing nitro group—make it a highly valuable, multi-functional intermediate in advanced organic synthesis.[1][2] Professionals in pharmaceutical and agrochemical research utilize such compounds as versatile scaffolds for constructing complex target molecules, leveraging the distinct reactivity of each functional group for sequential chemical modifications like cross-coupling reactions.[1]

However, the very chemical characteristics that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. The combination of halogens and a nitro group on an aromatic system presents significant toxicological and reactivity hazards. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in an understanding of its chemical nature. It is designed for researchers, chemists, and drug development professionals who handle this or structurally related compounds.

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[3][4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][5][6][8][9][10] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5][8][9] |

Causality of Hazards:

-

Toxicity: The electron-withdrawing nature of the nitro group and halogens can make the pyridine ring susceptible to nucleophilic attack and interaction with biological macromolecules, contributing to its toxicity. Nitroaromatic compounds are a well-known class of chemicals with potential for adverse health effects.[11]

-

Irritation: Halogenated aromatic compounds are frequently irritants to the skin, eyes, and respiratory tract. Direct contact can lead to inflammation, redness, and discomfort.[8][9]

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive safety culture prioritizes engineering controls to minimize exposure, with PPE serving as the essential final barrier.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[12][13] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of fine powder or potential vapors and contains any accidental spills.

Protocol for Fume Hood Use:

-

Verify Certification: Ensure the fume hood has been certified within the last year.

-

Confirm Airflow: Check the airflow monitor to ensure it is functioning correctly before starting work.

-

Work Zone: Conduct all activities at least 6 inches (15 cm) inside the sash.

-

Sash Position: Keep the sash as low as possible to maximize protection while allowing for comfortable manipulation.

-

Clutter-Free Zone: Maintain a clean workspace to ensure proper airflow and prevent accidents.

Personal Protective Equipment (PPE): The Final Barrier

Wearing the correct PPE is mandatory at all times when handling this compound.[3][13]

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[12] If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly before donning a new one.

-

Eye Protection: Chemical splash goggles are required.[3][14] Standard safety glasses do not provide adequate protection from splashes.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[12]

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask for powders) should be used.[3][14]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount to preventing accidents and exposure.

Handling Solid Compound

-

Pre-Work Checklist: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and the location of the nearest safety shower and eyewash station is known.[3]

-

Weighing: Use a disposable weigh boat or creased weighing paper. To minimize dust creation, avoid pouring the solid from a height. Use a spatula for transfers.

-

Making Solutions: Add the solid to the solvent slowly. If the dissolution is exothermic, ensure the vessel is in a cooling bath.

-

Post-Handling: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposables in a designated hazardous waste container. Wash hands thoroughly after removing gloves.[15][16]

Storage Requirements

-

Container: Store in the original, tightly sealed container.[12][14]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[12][13] Storage should be in a locked cabinet or an area with restricted access.[3][14]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][17] The compound should also be kept clear of heat, sparks, and open flames.[12][15][18]

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12][15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][15]

Accidental Release or Spill

A spill of this compound must be treated as a serious incident.

Caption: Workflow for Responding to a Chemical Spill.

Step-by-Step Spill Protocol (Small Spill):

-

Alert & Evacuate: Alert personnel in the immediate vicinity and restrict access to the area.

-

Ventilate: Ensure the fume hood is drawing air away from the spill.

-

PPE: Don appropriate PPE, including respiratory protection if not already in use.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[18]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose: Dispose of the sealed waste container according to institutional and local regulations.

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.[19]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or water spray.[14]

-

Hazards of Combustion: In a fire, toxic and corrosive gases will be produced, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HCl).[3][10][14]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][10][14]

Waste Disposal

Chemical waste containing this compound must be disposed of as hazardous waste.

-

Segregation: Do not mix with other waste streams unless instructed by safety personnel.

-

Labeling: Use a proper hazardous waste label, clearly identifying the contents.

-

Storage: Store the sealed waste container in a designated satellite accumulation area.

-

Disposal: Follow all local, state, and federal regulations for disposal via your institution's environmental health and safety office.[3][14]

Conclusion

This compound is a potent chemical tool for innovation in science. Its reactivity, however, demands an equally potent commitment to safety. By understanding the causality behind its hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A culture of safety, built on proactive planning and methodical execution, is the bedrock of successful and responsible research.

References

- 1. indiamart.com [indiamart.com]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-溴-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. 2-Bromo-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. fishersci.com [fishersci.com]

- 15. thermofishersci.in [thermofishersci.in]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. carlroth.com [carlroth.com]

- 19. greenport.pa.gov [greenport.pa.gov]

crystal structure of 2-Bromo-4-chloro-5-nitropyridine

An In-depth Technical Guide to the Crystal Structure Determination of 2-Bromo-4-chloro-5-nitropyridine

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's solid-state structure is paramount. The three-dimensional arrangement of atoms in a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability, which are cornerstone considerations in pharmaceutical sciences.[1][2][3] This guide focuses on this compound, a heterocyclic compound with significant potential as a versatile building block in the synthesis of complex pharmaceutical agents. To date, the crystal structure of this specific compound has not been reported in the public domain. Therefore, this document serves as a comprehensive technical roadmap, outlining the necessary experimental and analytical workflows to determine its crystal structure. We will delve into the strategic synthesis, the nuanced art of crystallization, the definitive technique of single-crystal X-ray diffraction, and the critical interpretation of the resulting structural data.

Rationale: The Imperative of Crystal Structure Analysis in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is paved with rigorous characterization. The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. Different crystal forms, or polymorphs, of the same compound can exhibit surprisingly different properties.[1] An unstable polymorph discovered late in development can lead to catastrophic financial and clinical setbacks.

Determining the is not merely an academic exercise. It provides an unambiguous understanding of its molecular geometry and, more importantly, the intricate network of intermolecular interactions that govern its crystal packing. This knowledge is indispensable for:

-

Polymorph Screening: Identifying and characterizing all accessible crystalline forms.[1]

-

Stability Assessment: Understanding how the molecule packs can predict its physical and chemical stability under various storage conditions.

-

Solubility and Dissolution Rate: The energy of the crystal lattice directly impacts how readily the compound dissolves, affecting its absorption in the body.

-

Rational Drug Design: Knowledge of the conformation and potential interaction sites of this building block can guide the design of more effective and specific drug candidates.[2][3][4][5]

This guide provides the field-proven methodologies to unlock this critical structural information.

Part I: Synthesis and High-Purity Crystallization

The prerequisite for any crystallographic study is the availability of single crystals of exceptional quality. This begins with the synthesis of high-purity material, as impurities can severely inhibit or disrupt the crystallization process.

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

A potential starting material, 2-amino-4-chloro-5-nitropyridine, can be synthesized and then converted to the target compound.

-

Nitration of 2-Amino-4-chloropyridine: React 2-amino-4-chloropyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.

-

Diazotization and Bromination: The resulting 2-amino-4-chloro-5-nitropyridine is then subjected to diazotization using a nitrite source (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is subsequently treated with a bromine source, such as cuprous bromide (CuBr), to install the bromine atom at the 2-position, yielding the final product.

Following synthesis, rigorous purification by column chromatography and subsequent recrystallization is mandatory to achieve a purity level of >99%, which is essential for successful single crystal growth.

The Crystallization Workflow: From Solution to Single Crystal

Crystallization is often the most challenging bottleneck in structure determination.[6][7][8] It is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice. A systematic screening of various conditions is the key to success.

Key Crystallization Techniques:

-

Slow Solvent Evaporation: This is the most straightforward method. The purified compound is dissolved in a suitable solvent to near saturation, and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9]

-

Vapor Diffusion: This technique offers finer control. A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger vessel containing a "precipitant" or "anti-solvent"—a liquid in which the compound is poorly soluble but which is miscible with the solvent.[10] Vapors of the anti-solvent slowly diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Step-by-Step Protocol: Crystallization by Vapor Diffusion

-

Solvent Screening: Identify a "good" solvent that readily dissolves the compound and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. For this compound, suitable "good" solvents might include acetone, ethyl acetate, or dichloromethane, while "poor" solvents could be hexane, heptane, or methanol.

-

Prepare the Solution: Dissolve 5-10 mg of the high-purity compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small glass vial.

-

Set up the Chamber: Place this small vial inside a larger, sealable glass jar. Add 2-3 mL of the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Seal and Incubate: Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature.

-

Monitor: Check for crystal growth periodically over several days to weeks without disturbing the setup. High-quality crystals often appear as clear, well-defined polyhedra.

Part II: Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[11][12][13]

The Principles of SCXRD

The technique is based on the principle of diffraction. When a focused beam of monochromatic X-rays strikes a single crystal, the X-rays are scattered by the electrons of the atoms in the crystal lattice.[12][14] Because the atoms are arranged in a regular, repeating pattern, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern of spots. By measuring the positions and intensities of these spots, one can mathematically reconstruct a 3D map of the electron density within the crystal, and from this map, the positions of all atoms can be determined.[15]

Experimental Workflow for SCXRD

The process of determining a crystal structure is a well-defined workflow, from mounting the crystal to refining the final structural model.

Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol for Data Acquisition and Structure Solution

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is identified under a polarizing microscope.[11] It is then carefully affixed to a mount (e.g., a glass fiber or a cryo-loop) on a goniometer head.[14]

-

Data Collection: The mounted crystal is placed on the diffractometer, cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion, and centered in the X-ray beam. The instrument then rotates the crystal through a series of angles, collecting thousands of diffraction images.

-

Data Processing: The raw images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This yields a file containing a list of unique reflections and their intensities.

-

Structure Solution: This is the most critical computational step. Since the phases of the scattered X-rays are lost during the experiment, they must be calculated. Methods like "Direct Methods" or "Patterson Methods" are used to generate an initial electron density map, from which a preliminary model of the molecule can be built.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, bond lengths, and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is rigorously checked for geometric and crystallographic consistency to ensure its quality and accuracy. The results are then compiled into a standard Crystallographic Information File (CIF).

Part III: Anticipated Structural Features and Analysis

Although the precise structure is unknown, we can make chemically sound predictions about its intramolecular geometry and potential intermolecular interactions, which will be key points of analysis once the structure is solved.

Intramolecular Geometry

The core of the molecule is a pyridine ring, a six-membered heterocycle. We anticipate the following features:

-

Planarity: The pyridine ring is expected to be largely planar.

-

Bond Lengths and Angles: The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The substituent bond lengths (C-Br, C-Cl, C-N) will be consistent with standard values.

-

Nitro Group Orientation: The nitro group (NO₂) may be slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent chloro substituent. The extent of this torsion angle will be a key parameter to determine.

Intermolecular Interactions and Crystal Packing

The solid-state architecture will be dictated by a combination of weak non-covalent interactions. The presence of halogens, a nitro group, and an aromatic system creates a rich landscape for such interactions.

-

Halogen Bonding: The bromine and chlorine atoms are potential halogen bond donors, capable of forming directional interactions with the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group on neighboring molecules.

-

π-π Stacking: The electron-deficient pyridine rings may engage in offset π-π stacking interactions, contributing significantly to the packing stability.

-

Weak Hydrogen Bonds: C-H···O and C-H···N interactions, while weak, often play a crucial role in directing the overall three-dimensional packing arrangement.

Caption: Potential intermolecular interactions governing the crystal packing of the title compound.

Data Summary

Once determined, the key crystallographic data should be summarized in a standardized table for clarity and comparison.

| Parameter | Anticipated Data to be Determined |

| Chemical Formula | C₅H₂BrClN₂O₂ |

| Formula Weight | 237.44 g/mol |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | (To be determined) |

| Z (Molecules per cell) | (To be determined) |

| Density (calculated) | (To be determined) |

| R-factor (R1, wR2) | (To be determined) |

Conclusion

While the remains to be elucidated, this guide provides a comprehensive and actionable framework for its determination. By following a systematic approach encompassing high-purity synthesis, methodical crystallization screening, and rigorous single-crystal X-ray diffraction analysis, researchers can unveil the precise solid-state architecture of this important heterocyclic building block. The resulting structural insights will be invaluable for controlling its physical properties and accelerating its application in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. migrationletters.com [migrationletters.com]

- 3. zienjournals.com [zienjournals.com]

- 4. rjptonline.org [rjptonline.org]

- 5. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. X-ray single-crystal diffraction | FZU [fzu.cz]

reactivity of 2-Bromo-4-chloro-5-nitropyridine with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-chloro-5-nitropyridine with Nucleophiles

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of an electron-deficient pyridine core, two distinct halogen leaving groups, and a potent electron-withdrawing nitro group, make it a versatile scaffold for the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the reactivity of this compound with various nucleophiles. Moving beyond a simple recitation of protocols, we will explore the underlying principles governing its reactivity, with a particular focus on regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Electronic Structure and Principles of Reactivity

The reactivity of this compound is dictated by the electronic landscape of the pyridine ring. The pyridine nitrogen atom is highly electronegative, rendering the ring electron-deficient and thus susceptible to nucleophilic attack.[1] This effect is significantly amplified by the presence of the 5-nitro group, a strong electron-withdrawing substituent that further depletes electron density from the ring, particularly at the positions ortho and para to it (C2, C4, and C6).

This electronic arrangement makes the molecule highly activated towards nucleophilic aromatic substitution (SNAr), a process that is otherwise difficult on unactivated aromatic systems.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, wherein the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

The core question for this substrate is one of regioselectivity : Will an incoming nucleophile displace the bromide at the C2 position or the chloride at the C4 position? Both positions are activated by the pyridine nitrogen and the nitro group.

-

C2 Position : Ortho to the ring nitrogen and para to the 5-nitro group.

-

C4 Position : Para to the ring nitrogen and ortho to the 5-nitro group.

Nucleophilic attack at both the C2 and C4 positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, a key stabilizing factor.[1][6][7]

Caption: Logical workflow for determining the regioselective outcome.

Analysis of the resonance structures for the Meisenheimer intermediates reveals that both C2 and C4 attacks are highly favored over attack at other positions. The determining factor for regioselectivity often comes down to the subtle interplay between the inductive and resonance effects of the substituents and the intrinsic reactivity of the positions. For many substituted pyridines, the C4 position is kinetically favored for nucleophilic attack. This is often attributed to the direct para relationship with the ring nitrogen, which provides powerful resonance stabilization without the steric hindrance sometimes associated with the C2 (ortho) position.

While the typical leaving group order in SNAr reactions is F > Cl ≈ Br > I, this primarily reflects the stability of the intermediate formed during the rate-determining nucleophilic attack, rather than the ease of C-X bond cleavage.[4][8] Therefore, the inherent electrophilicity of the carbon center is the dominant factor. In the case of this compound, the C4 position is generally the more electrophilic center and thus the preferred site of attack for a wide range of nucleophiles.

Reactions with Common Nucleophile Classes

N-Nucleophiles (Amines)

Reactions with primary and secondary amines are among the most common transformations for this substrate, leading to valuable aminopyridine derivatives.

Causality Behind Experimental Choices:

The reaction is typically performed in a polar aprotic solvent like DMF or a polar protic solvent like ethanol to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate. A base, such as potassium carbonate or triethylamine, is often included to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product. Microwave heating can be employed to accelerate the reaction, often leading to higher yields in shorter timeframes.[9]

Protocol 1: Synthesis of 2-Bromo-4-(piperidin-1-yl)-5-nitropyridine

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent & Reagents: Add ethanol (10 mL per mmol of substrate). To this suspension, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture at reflux (or heat to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the title compound.

S-Nucleophiles (Thiols)

Thiols and their corresponding thiolates are exceptionally potent nucleophiles in SNAr reactions due to their high polarizability and nucleophilicity.[10] These reactions proceed readily, often at room temperature, to provide thioether products.

Causality Behind Experimental Choices:

The use of a base like sodium ethoxide or potassium carbonate is crucial to deprotonate the thiol, generating the more nucleophilic thiolate anion. The reaction is highly efficient, and as with amines, polar solvents are preferred to stabilize the charged intermediates.

Protocol 2: Synthesis of 2-Bromo-4-(phenylthio)-5-nitropyridine

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF) (8 mL per mmol of substrate).

-

Reagents: Add potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of thiophenol (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor for the consumption of the starting material by TLC.

-

Workup: Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the desired 2-bromo-4-(phenylthio)-5-nitropyridine. Further purification can be achieved by recrystallization if necessary.

O-Nucleophiles (Alkoxides)

Alkoxides, such as sodium methoxide or ethoxide, readily displace the C4-chloro group to form the corresponding ether derivatives.

Causality Behind Experimental Choices:

Alkoxide reagents are typically prepared in situ or used as a solution in their corresponding alcohol. The alcohol itself can serve as the solvent. Anhydrous conditions are important to prevent the formation of hydrolysis byproducts.

Protocol 3: Synthesis of 2-Bromo-4-methoxy-5-nitropyridine

-

Setup: To a solution of sodium methoxide (1.5 eq) in anhydrous methanol (15 mL per mmol of substrate) in a flame-dried flask under nitrogen, add this compound (1.0 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude material via silica gel chromatography.

Mechanistic Pathway and Data Summary

The overwhelming evidence from studies on related halopyridines points to a conserved SNAr mechanism. The regioselectivity is a direct consequence of the stability of the intermediate formed upon nucleophilic attack.

References

- 1. youtube.com [youtube.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-nitropyridine

Introduction: The Strategic Importance of 2-Bromo-4-chloro-5-nitropyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. This compound stands out as a pivotal building block, offering a synthetically versatile scaffold for the construction of complex molecular architectures. The pyridine core, substituted with three distinct and reactive functional groups—a bromo, a chloro, and a nitro group—provides chemists with multiple handles for sequential and regioselective modifications.

The bromine atom at the 2-position and the chlorine at the 4-position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and serve as versatile anchors for palladium-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing nitro group at the 5-position not only activates the ring for such transformations but can also be reduced to an amino group, opening up another avenue for derivatization. This guide provides a detailed, field-proven synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by authoritative literature. We will dissect a robust two-step synthesis commencing from the readily available starting material, 2-amino-4-chloropyridine.

Retrosynthetic Analysis and Strategic Overview

The most logical and efficient pathway to this compound involves a two-step sequence that leverages well-understood and scalable reactions. The strategy hinges on installing the nitro group first, followed by the conversion of the directing amino group into the target bromine atom via a Sandmeyer-type reaction.

Caption: Retrosynthetic pathway for this compound.

Part I: Electrophilic Nitration of 2-Amino-4-chloropyridine

Mechanistic Rationale & Causality

The initial step involves the regioselective nitration of 2-amino-4-chloropyridine. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the powerful electron-donating amino group at the 2-position sufficiently activates the ring for this transformation. The reaction requires strong acidic conditions, typically a mixture of concentrated nitric and sulfuric acids, to generate the highly electrophilic nitronium ion (NO₂⁺).

The regiochemical outcome is dictated by the directing effects of the existing substituents. The amino group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Both groups cooperatively direct the incoming electrophile to the 5-position, leading to the desired product, 2-amino-4-chloro-5-nitropyridine, with high selectivity. The reaction must be performed at low temperatures (0–5 °C) to control the highly exothermic nature of the nitration and to minimize the formation of undesired byproducts.[3]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-nitropyridine

This protocol is adapted from established procedures for the nitration of substituted aminopyridines.[3]

Materials & Reagents:

-

2-Amino-4-chloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Crushed Ice / Deionized Water

-

Concentrated Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution (40%)

-

Standard laboratory glassware, three-neck round-bottom flask, dropping funnel, magnetic stirrer, and a thermometer.

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully charge concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0–5 °C.

-

Substrate Addition: Slowly add 2-amino-4-chloropyridine to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Nitration: Cool the mixture back down to 0 °C. Add concentrated nitric acid dropwise via the dropping funnel over 1-2 hours. Meticulously maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional hour, then allow it to slowly warm to room temperature and stir for another 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.

-

Neutralization: Slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide or 40% NaOH solution. The pH should be adjusted to approximately 8-9. This step is highly exothermic and must be performed with efficient cooling.

-

Product Collection: Collect the resulting yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Drying: Dry the product under vacuum to yield 2-amino-4-chloro-5-nitropyridine as a solid, which can be used in the next step without further purification.

Part II: Sandmeyer Bromination of 2-Amino-4-chloro-5-nitropyridine

Mechanistic Rationale & Causality

The Sandmeyer reaction is a cornerstone transformation for converting an aromatic amino group into a halide. The process begins with the conversion of the primary amine to a diazonium salt using a nitrite source in an acidic medium. In this protocol, we utilize tert-butyl nitrite in a non-aqueous solvent like acetonitrile, which offers a milder alternative to the traditional sodium nitrite/aqueous acid system.

The resulting diazonium salt is an excellent leaving group (N₂). In the presence of a copper(I) bromide (CuBr) catalyst, a single-electron transfer mechanism facilitates the displacement of the diazonium group by a bromide ion, liberating nitrogen gas and forming the desired this compound.[4] This method is highly efficient and reliable for the synthesis of aryl bromides from their corresponding anilines.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-documented procedure for the Sandmeyer bromination of a substituted nitropyridine.[4]

Materials & Reagents:

-

2-Amino-4-chloro-5-nitropyridine

-

Copper(I) Bromide (CuBr)

-

tert-Butyl Nitrite (t-BuONO)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add copper(I) bromide and acetonitrile.

-

Substrate Addition: Heat the mixture to 65–70 °C. Add the 2-amino-4-chloro-5-nitropyridine from the previous step in portions over 30 minutes.

-

Diazotization: Once the substrate is added, slowly add tert-butyl nitrite dropwise to the reaction mixture while maintaining the temperature at 70 °C. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 70 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

| Step | Reaction Type | Starting Material | Key Reagents | Typical Yield |

| 1 | Electrophilic Nitration | 2-Amino-4-chloropyridine | HNO₃, H₂SO₄ | 75-85% |

| 2 | Sandmeyer Bromination | 2-Amino-4-chloro-5-nitropyridine | t-BuONO, CuBr | 60-75% |

Safety Considerations

-

Nitration: Nitration reactions using mixed acid are highly exothermic and can lead to runaway reactions if not properly controlled. All additions must be done slowly and with efficient cooling. Work must be conducted in a chemical fume hood.

-

Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Diazonium Salts: While generally used in situ, diazonium salts can be explosive when isolated and dry. The described protocol avoids isolation.

-

Gas Evolution: Both steps involve the evolution of gas (nitrogen in the Sandmeyer reaction). Ensure the reaction setup is not a closed system to allow for proper venting.

Conclusion

The two-step synthesis outlined in this guide, beginning with the nitration of 2-amino-4-chloropyridine followed by a Sandmeyer bromination, represents a robust, scalable, and scientifically sound method for the preparation of this compound. By understanding the causality behind each procedural step—from the regiochemical control in the nitration to the catalytic cycle of the Sandmeyer reaction—researchers can confidently and safely produce this highly valuable synthetic intermediate, enabling further discoveries in drug development and materials science.

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloro-5-nitropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 2-Bromo-4-chloro-5-nitropyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Substituted nitropyridines are crucial intermediates in the synthesis of biologically active molecules and advanced materials.[1] This document elucidates the principles of regioselectivity inherent to this dihalogenated substrate, outlines the rationale behind selecting optimal reaction conditions, and provides a robust, step-by-step protocol for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Nitropyridines

Polyfunctionalized pyridine rings are ubiquitous scaffolds in medicinal chemistry and materials science.[2] The presence of a nitro group, in particular, renders the pyridine core electron-deficient, making it a valuable synthon for creating complex molecular architectures through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for C-C bond formation, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[4][5]

This compound is a particularly useful building block because its two distinct halogen atoms allow for sequential, site-selective functionalization. Understanding and controlling this selectivity is paramount for efficient and predictable synthesis.

Core Principle: Regioselectivity in Dihalopyridine Coupling

The primary consideration when using this compound is which halogen will react preferentially. The outcome is governed by two well-established principles:

-

Relative Halide Reactivity: In palladium-catalyzed cross-coupling, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond strength. The general order of reactivity is I > Br > OTf >> Cl.[4][6] Consequently, the C-Br bond is significantly more labile and will react much faster than the C-Cl bond.

-

Positional Activation in Pyridine Rings: For dihalopyridines, positions adjacent to the ring nitrogen (C2 and C6) are generally more activated and prone to react in Suzuki couplings compared to other positions.[7][8]

In the case of this compound, both principles align to dictate a highly predictable outcome: the Suzuki-Miyaura coupling will occur exclusively at the C2 position, leaving the C4-chloro substituent intact for subsequent transformations.

Caption: Regioselective coupling at the C2-Bromo position.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][9] A foundational understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nitropyridine, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R') to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Conditions: A Rationale-Driven Approach

The success of the Suzuki coupling hinges on the careful selection of four key components: catalyst, base, solvent, and the boronic acid partner.

-

Palladium Catalyst & Ligand: For electron-deficient heteroaryl halides like our substrate, standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[10] More challenging couplings may benefit from modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] These ligands promote the oxidative addition step and stabilize the catalytic species.

-

Base: The base is critical for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[6] Inorganic bases are commonly used.[13] Potassium carbonate (K₂CO₃) is a reliable choice, while stronger bases like potassium phosphate (K₃PO₄) can be beneficial for less reactive boronic acids.[10]

-

Solvent: A mixture of an organic solvent and water is typical.[4] Solvents like 1,4-dioxane, toluene, or THF are used to dissolve the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[9] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[14]

-

Boronic Acid Scope: The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner.[15] Both electron-rich and electron-poor arylboronic acids are effective coupling partners. Heteroarylboronic acids can also be used, though they are sometimes prone to protodeboronation (cleavage of the C-B bond by a proton source), which can be mitigated by using boronic esters (e.g., pinacol esters).[14][16]

Application Data: Scope of the Coupling Reaction

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids under typical reaction conditions.

| Boronic Acid Partner | Structure of Boronic Acid | Product | Expected Yield (%) | Reference |

| Phenylboronic Acid |  | 4-Chloro-5-nitro-2-phenylpyridine | 80-95% | [15] |

| 4-Methoxyphenylboronic Acid |  | 4-Chloro-2-(4-methoxyphenyl)-5-nitropyridine | 85-98% | [15] |

| 4-(Trifluoromethyl)phenylboronic Acid |  | 4-Chloro-5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine | 75-90% | [11] |

| Thiophen-3-ylboronic Acid |  | 4-Chloro-5-nitro-2-(thiophen-3-yl)pyridine | 70-85% | [15] |

Note: Yields are representative and based on reactions with structurally similar bromopyridine substrates. Optimization may be required for this specific substrate.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware (e.g., Schlenk flask or round-bottom flask with condenser)

Caption: Experimental workflow from setup to product.

Procedure:

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

-

Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the mixture for 15-20 minutes. Add this solvent mixture (10 mL per 1.0 mmol of substrate) to the flask via syringe.

-

Reaction: Immerse the flask in a preheated oil bath set to 90-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-5-nitro-2-phenylpyridine.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature. | Use a fresh bottle of catalyst or a different catalyst/ligand system.[17] Ensure thorough degassing of solvents. Increase the reaction temperature in 10 °C increments. |

| Protodeboronation | Presence of acid/excess water; Prolonged reaction time at high temperature. | Use an anhydrous base (e.g., CsF) or KF.[16] Consider using a boronic ester instead of the acid.[14] Monitor the reaction closely to avoid unnecessary heating after completion. |

| Homocoupling of Boronic Acid | Oxygen contamination leading to Pd(II) species.[14] | Improve the degassing procedure for solvents. Ensure a robust inert atmosphere is maintained throughout the reaction. |

| Dehalogenation of Starting Material | Catalyst deactivation; Presence of reducing agents. | Screen different phosphine ligands. Ensure all reagents are pure. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a reliable and highly regioselective pathway to synthesize valuable 2-aryl-4-chloro-5-nitropyridine intermediates. The predictable reactivity of the C-Br bond over the C-Cl bond allows for a clean initial coupling, preserving the chloro-substituent for subsequent synthetic manipulations. By understanding the core principles of the catalytic cycle and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of functionalized nitropyridines for applications in pharmaceutical discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. benchchem.com [benchchem.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-4-chloro-5-nitropyridine

Introduction

The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This powerful transformation enables the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a synergistic system of palladium and copper(I) salts under basic conditions.[1][3] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its utility in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][4][5][6]

This document provides a detailed guide for performing the Sonogashira coupling with a challenging, electron-deficient heterocyclic substrate: 2-Bromo-4-chloro-5-nitropyridine. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and discuss the critical parameters that govern success when working with this specific substrate. The inherent reactivity differences between the bromo and chloro substituents on the pyridine ring allow for regioselective functionalization, making this a valuable synthetic strategy.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][7] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The Palladium Cycle

The palladium catalyst is the primary engine of the cross-coupling.

-

Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is typically reduced in situ by an amine or phosphine ligand to the active Pd(0) species (A).[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a square planar Pd(II) complex (B).[1][8] This is often the rate-determining step and is facilitated by the higher reactivity of aryl bromides over chlorides.[1][8]

-

Transmetalation: The Pd(II) complex (B) then reacts with a copper(I) acetylide species (F), generated in the copper cycle, in a transmetalation step. This transfers the alkynyl group to the palladium center, forming complex (C) and regenerating the copper catalyst.[1][8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex (C) undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst (A), which re-enters the catalytic cycle.[1][8]

The Copper Co-Catalyst Cycle

The role of the copper(I) salt is to activate the terminal alkyne.

-

π-Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[7]

-